2-(Methylamino)isobutyric acid
Overview
Description
2-(Methylamino)isobutyric acid, also known as α-aminobutyric acid, is a non-proteinogenic alpha-amino acid. It is an isobutyric acid in which the alpha-hydrogen has been replaced by a methylamino group . It is an alanine derivative, a non-proteinogenic alpha-amino acid, and a secondary amino compound . It is functionally related to an isobutyric acid .
Synthesis Analysis
2-(Methylamino)isobutyric acid is used in solution-phase peptide synthesis . It is a desirable building block for peptides because of its strong tendency to cause the peptide to form a helical shape . It can be used to synthesize self-assembled polypeptide nanoparticles . Incorporation of this compound into the peptide chain can prevent undesired reactions since it is di-α-substituted, and inert to C−H abstraction .Molecular Structure Analysis
The molecular formula of 2-(Methylamino)isobutyric acid is C5H11NO2 . The IUPAC name is 2-methyl-2-(methylamino)propanoic acid . The InChI is InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8) . The Canonical SMILES is CC©(C(=O)O)NC .Scientific Research Applications
Transport Mechanisms in Cells
2-(Methylamino)isobutyric acid plays a significant role in amino acid transport systems in various cell types. For instance, in an epithelial cell line derived from pig kidneys, 2-(methylamino)isobutyric acid is involved in the Na+-dependent and Na+-independent transport processes. These processes are integral to the influx of neutral amino acids into cells (Rabito & Karish, 1982). Similarly, in human liver plasma membrane vesicles, it is predominantly transported by system A, a specific amino acid transporter (Mailliard & Kilberg, 1990).
Brain Capillary Function
2-(Methylamino)isobutyric acid also has implications in the functioning of brain capillaries. In rat brain capillary endothelial cells, it is involved in Na+-dependent neutral amino acid transport, indicating a role in controlling substances entering the brain (Betz & Goldstein, 1978).
Influence in Developmental Changes
Research on rat brains showed that transport of 2-(methylamino)isobutyric acid undergoes changes during development. In particular, there's a shift in the utilization of different neutral α-amino acid transport systems in the brain over the first three weeks after birth (Riggs, Pote, Im & Huff, 1984).
Medical Imaging Applications
In prostate cancer research, 2-(methylamino)isobutyric acid was used to study the transport mechanism of a PET tracer in human prostate cancer cells, highlighting its potential in medical imaging and cancer diagnosis (Okudaira et al., 2011).
Distribution in Animals
The distribution of 2-(methylamino)isobutyric acid in mice has been studied to understand its uptake in various organs, suggesting the presence of transport systems for this amino acid in different cell types (Appelgren, Lindqvist, Nilsson & Ronquist, 1982).
Potential in PKU Treatment
Preliminary findings indicate that 2-(methylamino)alkanoic acid derivatives may be effective in restricting blood-brain phenylalanine transport, offering potential therapeutic applications in phenylketonuria (PKU) treatment (Vogel et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-(methylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAMVQGYEVKIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180360 | |
Record name | 2-(Methylamino)isobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyl-a-aminoisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(Methylamino)isobutyric acid | |
CAS RN |
2566-34-9 | |
Record name | α-(Methylamino)isobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2566-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylamino)isobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylamino)isobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)isobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(METHYLAMINO)ISOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F96C8MBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methyl-a-aminoisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
Record name | N-Methyl-a-aminoisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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